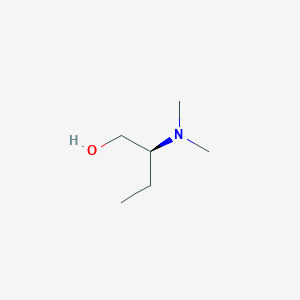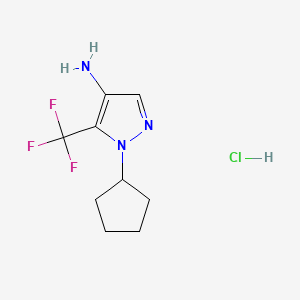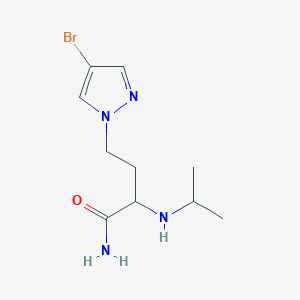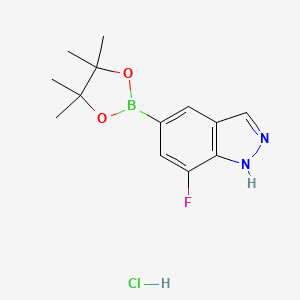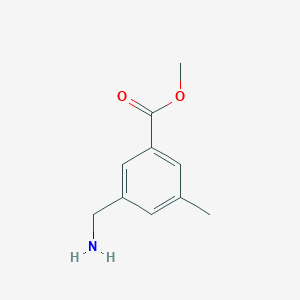
Methyl 3-(aminomethyl)-5-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(aminomethyl)-5-methylbenzoate: is an organic compound that belongs to the class of benzoates It is characterized by a benzoate ester functional group, with an aminomethyl substituent at the 3-position and a methyl group at the 5-position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Aminomethylation of Methyl 5-methylbenzoate: One common method involves the aminomethylation of methyl 5-methylbenzoate using formaldehyde and ammonium chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures.
Reductive Amination: Another method involves the reductive amination of methyl 5-methylbenzoate with formaldehyde and ammonia or an amine, using a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for methyl 3-(aminomethyl)-5-methylbenzoate often involve large-scale batch or continuous processes using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 3-(aminomethyl)-5-methylbenzoate can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.
Reduction: The compound can be reduced to form various derivatives, such as primary amines, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups onto the benzene ring.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: Methyl 3-(aminomethyl)-5-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry:
Polymer Production: It is used in the production of specialty polymers with specific properties.
Material Science: The compound is explored for its potential use in the development of new materials with unique characteristics.
Mécanisme D'action
The mechanism by which methyl 3-(aminomethyl)-5-methylbenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Methyl 3-(aminomethyl)benzoate: Lacks the methyl group at the 5-position, resulting in different chemical and biological properties.
Methyl 5-methylbenzoate: Lacks the aminomethyl group, leading to different reactivity and applications.
Methyl 3-(bromomethyl)-5-methylbenzoate:
Uniqueness: Methyl 3-(aminomethyl)-5-methylbenzoate is unique due to the presence of both the aminomethyl and methyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in organic synthesis, medicinal chemistry, and material science.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
methyl 3-(aminomethyl)-5-methylbenzoate |
InChI |
InChI=1S/C10H13NO2/c1-7-3-8(6-11)5-9(4-7)10(12)13-2/h3-5H,6,11H2,1-2H3 |
Clé InChI |
YBOFIIBTTMRMJD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)OC)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid](/img/structure/B13488379.png)
![methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride](/img/structure/B13488382.png)

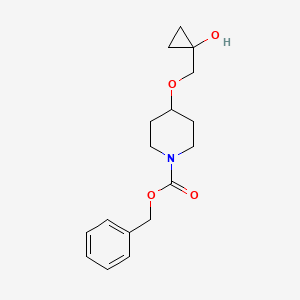
![lithium(1+) 2-(5-chloro-4-{4-[(methoxycarbonyl)amino]phenyl}-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazol-2-yl)-3-phenylpropanoate](/img/structure/B13488404.png)
![methyl({[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl})amine dihydrochloride](/img/structure/B13488408.png)

![6-chloro-N-[4-(3-fluoro-5-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13488412.png)
![(2S)-3-(2-chloro-4-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13488420.png)
